

An In-depth Technical Guide to Diallyl Oxalate (CAS Number: 615-99-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diallyl oxalate** (CAS No. 615-99-6), a versatile organic compound with applications in polymer chemistry and organic synthesis. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and essential safety information.

Chemical Identity and Physicochemical Properties

Diallyl oxalate, with the IUPAC name bis(prop-2-enyl) oxalate, is the diallyl ester of oxalic acid. It is a colorless liquid known for its reactivity, particularly in polymerization reactions.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Diallyl Oxalate**

Identifier	Value
CAS Number	615-99-6
Molecular Formula	C ₈ H ₁₀ O ₄ [1][2]
Molecular Weight	170.16 g/mol [1][2]
IUPAC Name	bis(prop-2-enyl) oxalate[1][2]
Synonyms	Oxalic acid, diallyl ester; Ethanedioic acid, di-2-propenyl ester[2]
InChI Key	BKXRKRANFLFTFU-UHFFFAOYSA-N[1]
Canonical SMILES	C=CCOC(=O)C(=O)OCC=C[1]

Table 2: Physicochemical Properties of Diallyl Oxalate

Property	Value
Appearance	Colorless liquid[1]
Boiling Point	217 °C (decomposes at 220–225 °C); 85-86 °C at 3 mmHg
Density	1.12 - 1.1582 g/cm³
Solubility	Soluble in organic solvents; limited solubility in water.
Flash Point	86.6 °C[3]
Refractive Index	1.4481 (estimate)

Synthesis of Diallyl Oxalate

Diallyl oxalate is commonly synthesized via the Fischer esterification of oxalic acid with allyl alcohol, using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on the principles of Fischer esterification.

Materials:

- Oxalic acid dihydrate (1.0 eq)
- Allyl alcohol (2.5 eq)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
- Toluene (as a solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

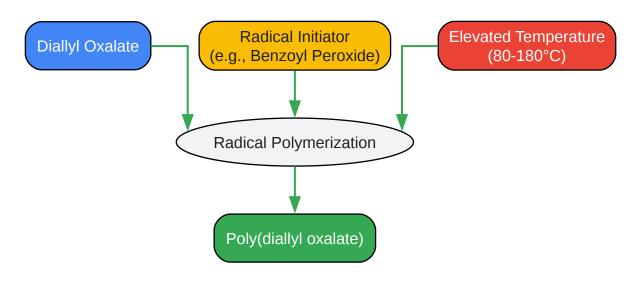
- To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add oxalic acid dihydrate, allyl alcohol, and toluene.
- Slowly add the concentrated sulfuric acid to the stirred mixture.
- Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Continue the reaction until no more water is collected, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess allyl alcohol.

• The crude **diallyl oxalate** can be further purified by vacuum distillation.

Caption: Fischer Esterification Workflow for **Diallyl Oxalate** Synthesis.

Chemical Reactivity and Polymerization

The presence of two allyl groups makes **diallyl oxalate** susceptible to radical polymerization, forming poly(**diallyl oxalate**). This polymerization can be initiated by radical initiators at elevated temperatures.[1] The thermal decomposition of **diallyl oxalate** begins at approximately 120°C.[1]


Experimental Protocol: Radical Polymerization

This protocol is a representative procedure for the radical polymerization of **diallyl oxalate**.

- Materials:
 - Diallyl oxalate (monomer)
 - Benzoyl peroxide (or another suitable radical initiator, e.g., AIBN)
 - An inert solvent (e.g., benzene or toluene), if solution polymerization is desired
 - A non-solvent for precipitation (e.g., methanol or ethanol)
- Procedure:
 - Place the purified diallyl oxalate monomer in a reaction vessel equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
 - If performing solution polymerization, add the inert solvent.
 - Add the radical initiator (typically 0.1-1 mol% relative to the monomer).
 - De-gas the mixture by bubbling nitrogen through it for 15-20 minutes to remove oxygen,
 which can inhibit polymerization.

- Heat the reaction mixture to a temperature suitable for the chosen initiator (e.g., 80-100°C for benzoyl peroxide).
- Maintain the temperature and stirring for a specified period (e.g., several hours) to allow for polymerization to occur. The viscosity of the solution will increase as the polymer forms.
- Cool the reaction mixture to room temperature.
- Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
- Collect the precipitated poly(diallyl oxalate) by filtration, wash it with the non-solvent, and dry it under vacuum.

Click to download full resolution via product page

Caption: Radical Polymerization of **Diallyl Oxalate**.

Spectroscopic Data

Spectroscopic data for **diallyl oxalate** is available in public databases.

Infrared (IR) Spectrum: The IR spectrum of diallyl oxalate is available on the NIST
WebBook and in SpectraBase. Key absorptions are expected for the C=O stretch of the
ester and the C=C stretch of the allyl groups.

 Nuclear Magnetic Resonance (NMR) Spectrum: ¹H and ¹³C NMR spectra are available on PubChem and SpectraBase. The ¹H NMR spectrum will show characteristic signals for the vinyl and methylene protons of the allyl groups. The ¹³C NMR spectrum will show signals for the carbonyl carbons and the carbons of the allyl groups.

Applications

Diallyl oxalate is utilized in several areas of chemical science and industry:

- Polymer Industry: It serves as a monomer for the production of poly(diallyl oxalate) resins and plastics.[1]
- Organic Synthesis: It is used as a precursor in the synthesis of other organic compounds, such as monoalkyl oxalates.[1]
- Specialty Applications: It has been investigated for use in the recovery of uranium from seawater.[1]

Safety and Handling

Diallyl oxalate is considered a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for Diallyl Oxalate

Hazard Statement
H302: Harmful if swallowed[2]
H312: Harmful in contact with skin[2]
H317: May cause an allergic skin reaction[2]
H318: Causes serious eye damage[2]
H332: Harmful if inhaled[2]
H335: May cause respiratory irritation[2]

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear
 appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
 coat. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. Diallyl oxalate | C8H10O4 | CID 69215 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diallyl Oxalate (CAS Number: 615-99-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618031#diallyl-oxalate-cas-number-615-99-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com